![molecular formula C13H23NO4 B15360452 Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate](/img/structure/B15360452.png)
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate is a complex organic compound characterized by its intricate molecular structure. This compound features a cyclopropane ring, an ethyl ester group, and a tert-butoxycarbonyl (BOC) protecting group attached to an aminoethyl moiety. The presence of the BOC group makes it particularly useful in organic synthesis as a protected amine.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate typically involves multiple steps, starting with the formation of the cyclopropane ring. One common approach is to use a cyclopropanation reaction, where a suitable precursor undergoes a reaction with a carbene or carbenoid species to form the cyclopropane core
Industrial Production Methods: In an industrial setting, the synthesis of this compound may be optimized for efficiency and scalability. These systems offer a more efficient, versatile, and sustainable alternative to traditional batch processes.
化学反応の分析
Types of Reactions: Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium azide (NaN3) or iodide ions (I-).
Major Products Formed:
Oxidation: The compound can be oxidized to form carboxylic acids or ketones.
Reduction: Reduction reactions can yield alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various derivatives, depending on the nucleophile used.
科学的研究の応用
Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate has several applications in scientific research, including:
Chemistry: It serves as a versatile intermediate in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound can be used as a building block for the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Its derivatives may have potential therapeutic applications, including the development of new drugs.
Industry: The compound is used in the production of various chemical products, including polymers and coatings.
作用機序
The mechanism by which Ethyl 1-[(1R)-1-(tert-butoxycarbonylamino)ethyl]cyclopropanecarboxylate exerts its effects depends on its specific application. In organic synthesis, the BOC group plays a crucial role in protecting the amine functionality, allowing for selective reactions to occur at other sites within the molecule. The compound's reactivity is influenced by the presence of the cyclopropane ring, which can undergo ring-opening reactions under certain conditions.
Molecular Targets and Pathways:
Protecting Group Chemistry: The BOC group is commonly used to protect amines during synthesis, preventing unwanted side reactions.
Cyclopropane Reactivity: The cyclopropane ring can participate in various reactions, including ring-opening metathesis and nucleophilic substitution.
類似化合物との比較
Ethyl cyclopropanecarboxylate
tert-Butyl 1-aminocyclopropanecarboxylate
Ethyl 1-(aminomethyl)cyclopropanecarboxylate
特性
分子式 |
C13H23NO4 |
|---|---|
分子量 |
257.33 g/mol |
IUPAC名 |
ethyl 1-[(1R)-1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]cyclopropane-1-carboxylate |
InChI |
InChI=1S/C13H23NO4/c1-6-17-10(15)13(7-8-13)9(2)14-11(16)18-12(3,4)5/h9H,6-8H2,1-5H3,(H,14,16)/t9-/m1/s1 |
InChIキー |
JDJLDQYEFUUORV-SECBINFHSA-N |
異性体SMILES |
CCOC(=O)C1(CC1)[C@@H](C)NC(=O)OC(C)(C)C |
正規SMILES |
CCOC(=O)C1(CC1)C(C)NC(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5S,6S)-1-Azaspiro[4.4]nonan-6-YL acetate](/img/structure/B15360369.png)
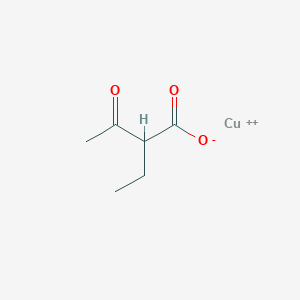
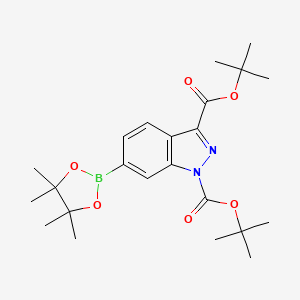
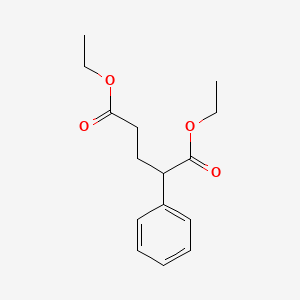

![1-[9-Tri(propan-2-yl)silyloxy-2,3,4a,5,6,10b-hexahydrobenzo[h][1,4]benzoxazin-4-yl]ethanone](/img/structure/B15360395.png)
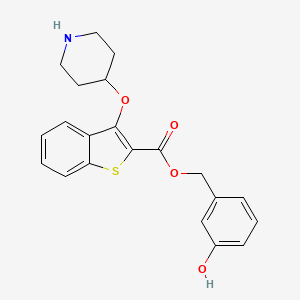

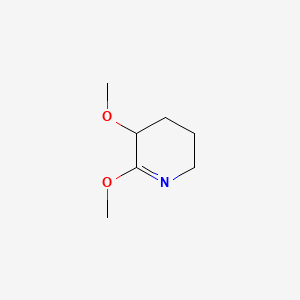
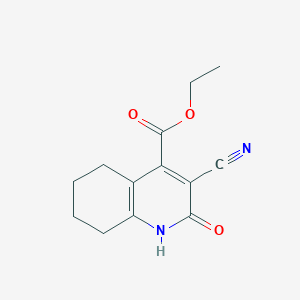
![4-[5-(6,7-Dimethoxycinnolin-4-yl)pyridin-2-yl]morpholine](/img/structure/B15360426.png)

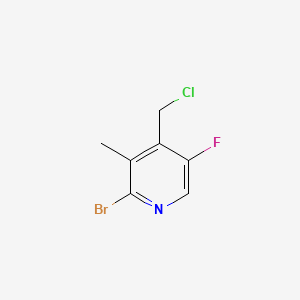
![tert-butyl N-{imidazo[1,5-a]pyridin-7-yl}carbamate](/img/structure/B15360453.png)
